![molecular formula C18H16Cl2N4OS B2548382 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-19-3](/img/structure/B2548382.png)
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
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Overview
Description
“3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is a chemical compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of molecules that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, such as the compound , often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Another method involves a 1,3-dipolar cycloaddition for the synthesis of 1,2,4-triazole derivatives by reaction of oximes with hydrazonoyl hydrochlorides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives often involve the use of alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and allyl bromide .Scientific Research Applications
- The compound has demonstrated potent antifungal properties against various fungal strains. Researchers have investigated its efficacy in inhibiting fungal growth and preventing infections. Its mechanism of action involves disrupting fungal cell membranes or interfering with essential metabolic pathways .
- Studies suggest that this compound exhibits promising anticancer effects. It may inhibit cancer cell proliferation and induce apoptosis (programmed cell death). Researchers are exploring its potential as a novel chemotherapeutic agent, particularly against specific cancer types .
- The compound’s structure suggests anti-inflammatory activity. It may modulate immune responses and reduce inflammation. Investigations are ongoing to understand its role in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- Preliminary research indicates that this compound possesses antiviral properties. It may interfere with viral replication or entry into host cells. Scientists are studying its effectiveness against various viruses, including influenza and herpes viruses .
- Some studies highlight the compound’s potential neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and protect against neurodegenerative conditions. Researchers are exploring its use in Alzheimer’s disease and Parkinson’s disease models .
- Due to its unique chemical structure, this compound can act as a metal chelator. It forms stable complexes with metal ions, which has implications in coordination chemistry and metal-based drug design. Researchers investigate its ability to bind to transition metals and its impact on biological systems .
Antifungal Activity
Anticancer Potential
Anti-Inflammatory Properties
Antiviral Applications
Neuroprotective Effects
Metal Chelation and Coordination Chemistry
These applications represent only a fraction of the compound’s potential uses. Researchers continue to explore its multifaceted properties, making it an exciting area of study in medicinal chemistry and pharmacology . If you’d like more information on any specific application, feel free to ask!
Mechanism of Action
Future Directions
The future directions in the research of 1,2,4-triazole derivatives, such as the compound , could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-8,10H,1,9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKHZPUZXPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone |
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